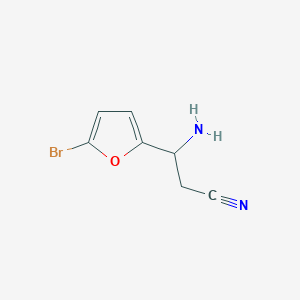
3-Amino-3-(5-bromofuran-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(5-bromofuran-2-yl)propanenitrile is an organic compound with the molecular formula C7H7BrN2O It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromofuran-2-yl)propanenitrile typically involves the bromination of furan followed by the introduction of the amino and nitrile groups. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to produce 5-bromofuran.
Formation of 3-(5-Bromofuran-2-yl)propanenitrile: The brominated furan is then reacted with acrylonitrile under specific conditions to form 3-(5-bromofuran-2-yl)propanenitrile.
Amination: Finally, the nitrile compound is subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(5-bromofuran-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-3-(5-bromofuran-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(5-bromofuran-2-yl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The bromine atom can also participate in halogen bonding, further affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
- 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Uniqueness
3-Amino-3-(5-bromofuran-2-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon atom, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
3-amino-3-(5-bromofuran-2-yl)propanenitrile |
InChI |
InChI=1S/C7H7BrN2O/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5H,3,10H2 |
Clé InChI |
MOWOXGPPGXNNSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


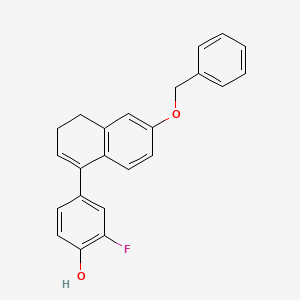

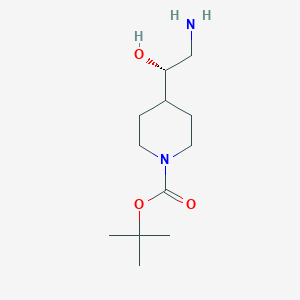
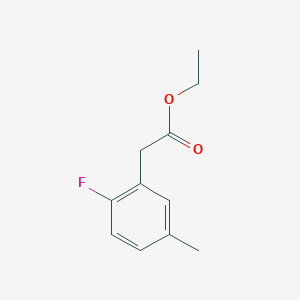
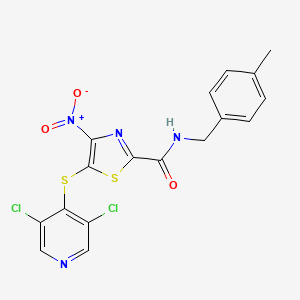

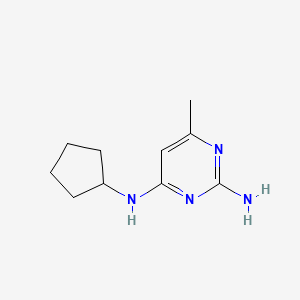
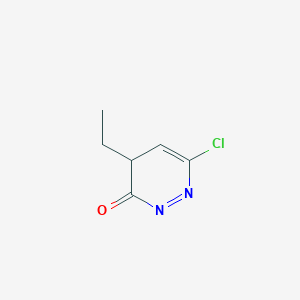
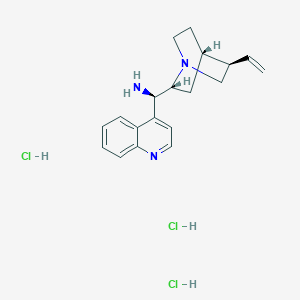
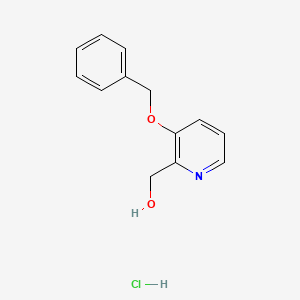
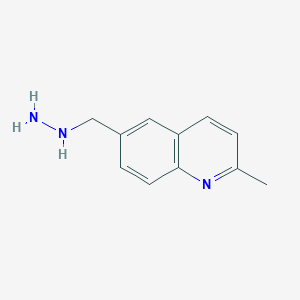

![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)

